

Technical Support Center: Optimization of Enalaprilat for In Vivo Rodent Studies

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Compound of Interest

Compound Name: Enalaprilat

Cat. No.: B1671235

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This guide provides researchers, scientists, and drug development professionals with essential information for utilizing **Enalaprilat**, the active metabolite of Enalapril, in rodent models. It covers frequently asked questions, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the difference between Enalapril and **Enalaprilat** for in vivo studies?

A: Enalapril is a prodrug that is converted in the liver to its active form, **Enalaprilat**.^[1] Enalapril is well-absorbed orally, whereas **Enalaprilat** has poor oral absorption and must be administered intravenously (IV) or intraperitoneally (IP) to be effective.^{[1][2]} For studies requiring rapid and direct action of the ACE inhibitor, **Enalaprilat** is the preferred compound.

Q2: What is a recommended starting dose for **Enalaprilat** in rodents?

A: The appropriate dose depends on the rodent species, strain, and the specific hypertension model. For rats, intravenous (IV) or intraperitoneal (IP) doses of **Enalaprilat** have been explored. For instance, neonatal rats have been treated with IP doses of 10 mg/kg/day.^[3] In hypertensive rat models, the antihypertensive effects are dose-dependent.^[4] It is crucial to start with a lower dose and titrate up based on the observed blood pressure response. A

starting dose of 0.625 mg to 1.25 mg every six hours has been used in clinical IV settings, which can serve as a reference point for allometric scaling.[2][5]

Q3: How should I prepare and store **Enalaprilat** for injection?

A: **Enalaprilat** is a white to off-white crystalline powder, slightly soluble in water.[5] For injection, it can be administered as provided or diluted with a compatible diluent. **Enalaprilat** injection has been found to be stable for 24 hours at room temperature when mixed with 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Lactated Ringer's Injection.[5][6][7] Store the stock solution between 15°C and 30°C and protect it from light.[8]

Q4: What is the optimal route of administration for **Enalaprilat**?

A: Due to its poor oral absorption, **Enalaprilat** must be administered parenterally.[1] Intravenous (IV) administration provides the most rapid onset of action, with a clinical response typically seen within 15 minutes.[2][5] Intraperitoneal (IP) injection is also a common and effective route in rodent studies.[4] The choice between IV and IP may depend on the experimental design, required onset of action, and available technical expertise.

Troubleshooting Guide

Issue 1: No significant reduction in blood pressure is observed after administration.

- **Check Dosage and Preparation:** Verify that the dose calculation and solution preparation are correct. Ensure the drug has not degraded due to improper storage.
- **Confirm Administration Route:** Ensure the injection was successful (e.g., for IV, confirm it was not interstitial).
- **Animal Model:** The antihypertensive effect of ACE inhibitors can be less pronounced in normotensive animals or in models of low-renin hypertension.[5][9] The effect is substantially augmented in sodium-depleted states.[9]
- **Measurement Timing:** Peak effects after the first dose may not occur for up to four hours.[6] Ensure that blood pressure is monitored over a sufficient time course.

- Drug Interactions: Concurrent administration of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) may diminish the antihypertensive effect of ACE inhibitors.[10]

Issue 2: Excessive hypotension or adverse effects are observed.

- Reduce the Dose: This is the most critical first step. The animal may be overly sensitive to the drug.
- Check for Volume Depletion: Hypotension is more common in animals that are volume- or salt-depleted, for example, due to concurrent diuretic use.[2] Ensure animals are adequately hydrated.
- Monitor Renal Function: ACE inhibitors can cause transient increases in BUN and creatinine. [1] In cases of renal impairment, a lower starting dose is recommended.[2][6]
- Supportive Care: If severe hypotension occurs, place the animal in a supine position. Intravenous infusion of normal saline is the standard treatment for overdose.[11]

Data Presentation: Dosage and Pharmacokinetics

Table 1: Summary of Enalapril and **Enalaprilat** Dosages Used in Rodent Studies

Compound	Species	Route	Dosage Range	Application Context	Reference(s)
Enalaprilat	Rat	IP	10 mg/kg/day	Neonatal development study	[3]
Enalapril	Rat	Oral (gavage)	0.1, 1.0, 10 mg/kg/day	Post-myocardial infarction remodeling	[12]
Enalapril	Rat	Oral (gavage)	2.5 mg/kg (twice daily)	Renal hypertension, contractility study	[13]
Enalapril	Rat	Oral (water)	15 - 100 mg/kg/day	Dahl salt-sensitive hypertension	[14]
Enalapril	Rat	Oral	0.3, 1, 3, 10 mg/kg	Spontaneously Hypertensive Rats (SHR)	[9]
Enalapril	Mouse	Oral (water)	~30 mg/kg/day	Inhibition of Angiotensin I response	[15]

Table 2: Pharmacokinetic Properties of **Enalaprilat**

Parameter	Finding	Species Context	Reference(s)
Primary Excretion	Renal; >90% of an administered dose is recovered in urine as unchanged drug within 24 hours.	General, based on human and animal data	[2][11]
Effective Half-life	Approximately 11 hours for accumulation after multiple doses.	General, derived from oral enalapril studies	[2][11]
Blood-Brain Barrier	Enalaprilat does not enter the brain.	Based on studies in dogs	[2][10]
Tissue Accumulation	Multiple doses do not result in significant accumulation in tissues.	Based on studies in rats	[2][10]
Placental Transfer	Radioactivity crosses the placenta following administration of labeled drug.	Based on studies in hamsters	[11]

Experimental Protocols

Protocol 1: Preparation of **Enalaprilat** Solution for Injection (1.25 mg/mL)

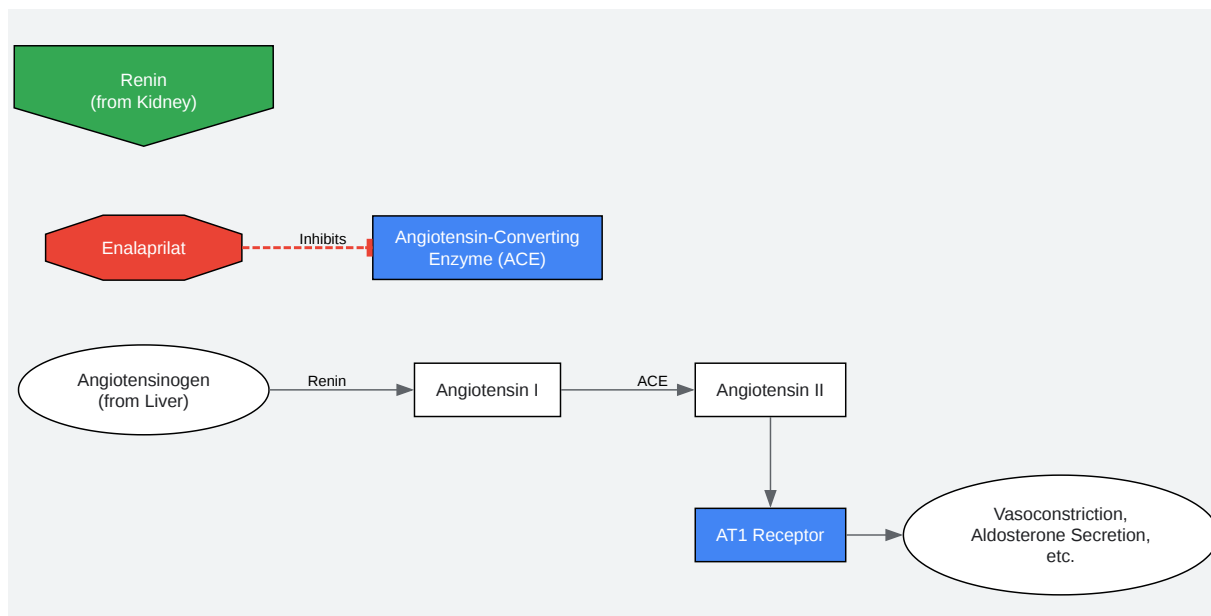
- Materials: **Enalaprilat** powder, sterile 0.9% Sodium Chloride (Normal Saline), sterile vials, 0.22 µm syringe filter.
- Calculation: Determine the total volume needed for the experiment. Calculate the required mass of **Enalaprilat** powder based on a final concentration of 1.25 mg/mL.
- Dissolution: Under sterile conditions, add the calculated amount of **Enalaprilat** powder to a sterile vial.

- **Reconstitution:** Add the appropriate volume of sterile 0.9% Sodium Chloride to the vial. Mix gently until the powder is completely dissolved.
- **Sterilization:** Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.
- **Storage:** Store the prepared solution at room temperature (15-30°C), protected from light. Use within 24 hours for maximum stability and activity.[\[5\]](#)[\[6\]](#)

Protocol 2: Rodent Administration and Blood Pressure Monitoring

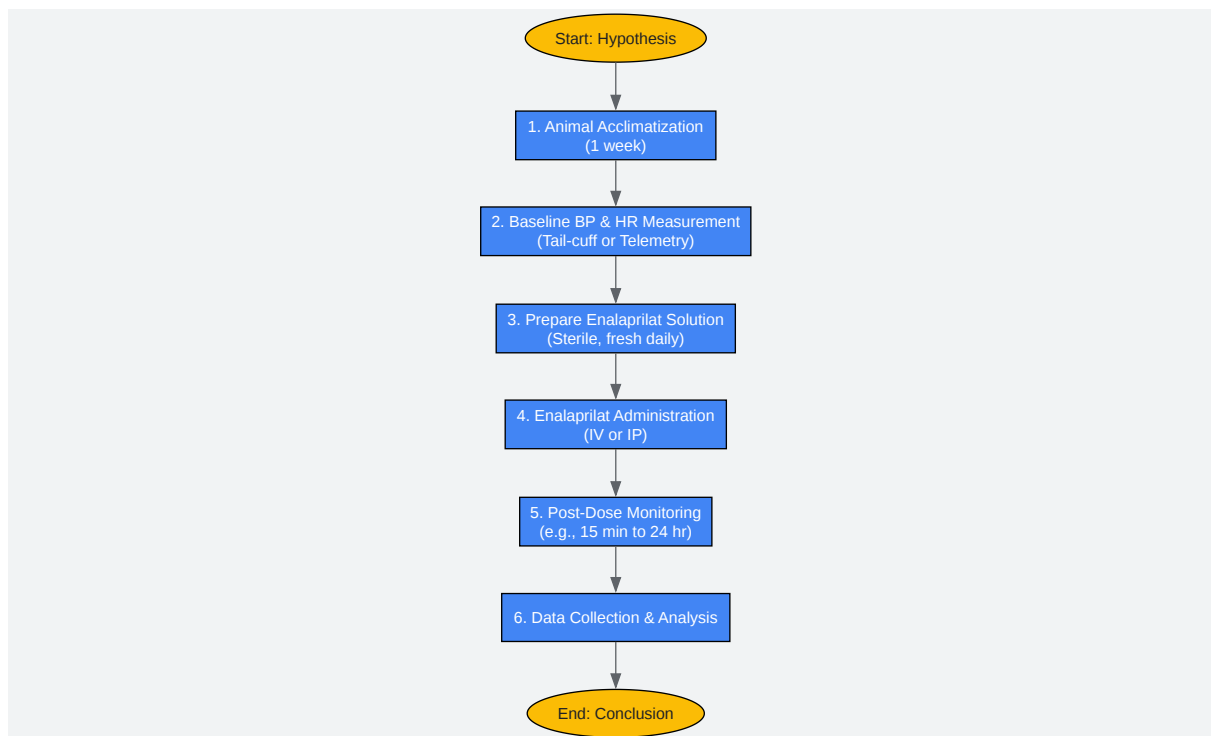
- **Animal Acclimatization:** Allow animals to acclimate to the laboratory environment and handling for at least one week prior to the experiment. For tail-cuff measurements, acclimate the animals to the restraining device for several days.
- **Baseline Measurement:** Measure the baseline systolic and diastolic blood pressure and heart rate. The tail-cuff method is a common noninvasive technique.[\[16\]](#) For continuous and highly accurate measurements, radiotelemetry or direct intra-arterial catheterization can be used, though these are invasive.[\[17\]](#)
- **Administration:** Administer the prepared **Enalaprilat** solution via the chosen route (e.g., tail vein injection for IV or intraperitoneal injection for IP).
- **Post-Dose Monitoring:** Monitor blood pressure and heart rate at regular intervals post-administration (e.g., 15 min, 30 min, 1, 2, 4, 6, and 24 hours) to capture the onset, peak, and duration of the antihypertensive effect.
- **Data Analysis:** Compare the post-administration blood pressure readings to the baseline values. Analyze the dose-response relationship if multiple doses are being tested.[\[4\]](#)
- **Observation:** Continuously monitor the animals for any adverse effects such as lethargy, weakness, or signs of distress.[\[18\]](#)

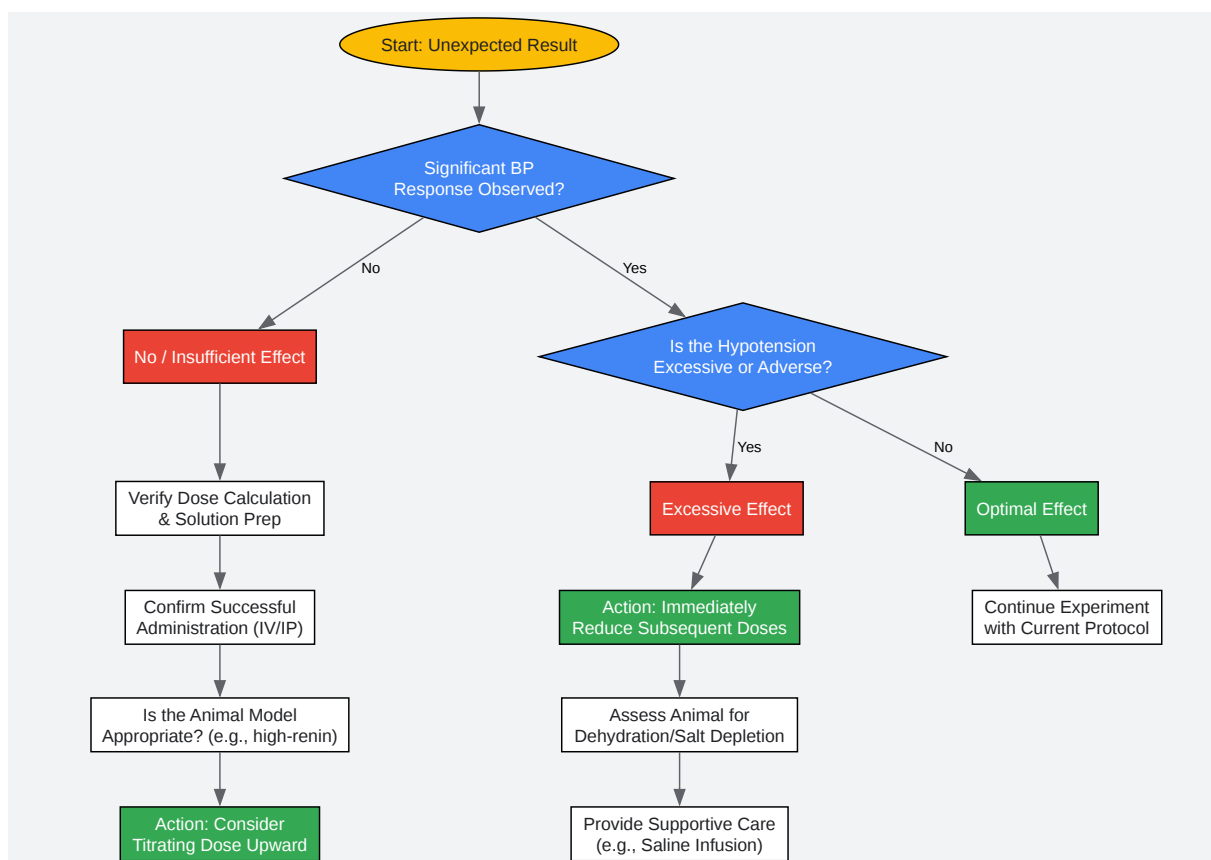
Visualizations: Pathways and Workflows



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of **Enalaprilat** on ACE.





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